molecular formula C12H13N3O3 B13700307 Ethyl 5-(benzyloxy)-2H-1,2,3-triazole-4-carboxylate

Ethyl 5-(benzyloxy)-2H-1,2,3-triazole-4-carboxylate

Cat. No.: B13700307
M. Wt: 247.25 g/mol
InChI Key: YFJWURQTQMQTMI-UHFFFAOYSA-N
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Description

Ethyl 5-(benzyloxy)-2H-1,2,3-triazole-4-carboxylate is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(benzyloxy)-2H-1,2,3-triazole-4-carboxylate typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition or “click chemistry.” The reaction is usually catalyzed by copper(I) ions. The general synthetic route can be summarized as follows:

    Preparation of the Azide: The azide precursor is synthesized from the corresponding amine by reaction with sodium nitrite and hydrochloric acid, followed by treatment with sodium azide.

    Cycloaddition Reaction: The azide is then reacted with an alkyne in the presence of a copper(I) catalyst to form the triazole ring.

    Esterification: The resulting triazole compound is esterified with ethanol to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(benzyloxy)-2H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde or benzoic acid derivative.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Benzaldehyde or benzoic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

Ethyl 5-(benzyloxy)-2H-1,2,3-triazole-4-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including antimicrobial and anticancer compounds.

    Materials Science: The compound can be used in the development of novel materials with specific properties, such as conductivity or fluorescence.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the construction of diverse chemical libraries for drug discovery.

Mechanism of Action

The mechanism of action of Ethyl 5-(benzyloxy)-2H-1,2,3-triazole-4-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active site of enzymes, leading to inhibition or activation of the enzyme’s function.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-(methoxy)-2H-1,2,3-triazole-4-carboxylate
  • Ethyl 5-(phenoxy)-2H-1,2,3-triazole-4-carboxylate
  • Ethyl 5-(pyridyloxy)-2H-1,2,3-triazole-4-carboxylate

Uniqueness

Ethyl 5-(benzyloxy)-2H-1,2,3-triazole-4-carboxylate is unique due to the presence of the benzyloxy group, which can enhance its lipophilicity and ability to interact with hydrophobic pockets in biological targets. This structural feature can improve the compound’s pharmacokinetic properties, such as absorption and distribution, making it a valuable scaffold in drug design.

Properties

Molecular Formula

C12H13N3O3

Molecular Weight

247.25 g/mol

IUPAC Name

ethyl 4-phenylmethoxy-1H-triazole-5-carboxylate

InChI

InChI=1S/C12H13N3O3/c1-2-17-12(16)10-11(14-15-13-10)18-8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,13,14,15)

InChI Key

YFJWURQTQMQTMI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=NN1)OCC2=CC=CC=C2

Origin of Product

United States

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